N,N'-bis(pyridin-3-yl)butanediamide

Description

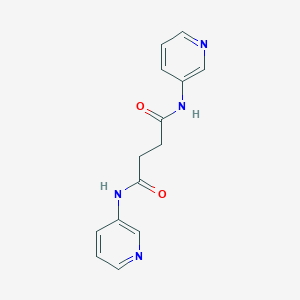

Structure

3D Structure

Properties

IUPAC Name |

N,N'-dipyridin-3-ylbutanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c19-13(17-11-3-1-7-15-9-11)5-6-14(20)18-12-4-2-8-16-10-12/h1-4,7-10H,5-6H2,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDYSEKJIOTTTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)CCC(=O)NC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N,N'-bis(pyridin-3-yl)butanediamide synthesis protocol

An In-depth Technical Guide to the Synthesis of N,N'-bis(pyridin-3-yl)butanediamide

Abstract

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a symmetrical diamide with significant potential as a building block in supramolecular chemistry, coordination polymers, and drug discovery. The synthesis is centered around the nucleophilic acyl substitution reaction between 3-aminopyridine and succinyl chloride. This document offers a deep dive into the reaction mechanism, a step-by-step experimental procedure, purification and characterization methods, and the critical scientific reasoning behind each step, designed for researchers and professionals in chemical and pharmaceutical development.

Introduction and Scientific Context

This compound is a bifunctional organic molecule featuring two pyridine rings linked by a flexible butanediamide spacer. The pyridine moieties offer sites for metal coordination and hydrogen bonding, making this compound an attractive ligand for the construction of metal-organic frameworks (MOFs) and other ordered supramolecular structures. The amide linkages provide structural rigidity and hydrogen bond donor/acceptor capabilities, influencing the packing and properties of resulting materials. The overall symmetry of the molecule is also a key feature in crystal engineering.

The core of this synthesis lies in the formation of amide bonds, a cornerstone of organic and medicinal chemistry. The protocol described herein utilizes a robust and widely applicable method: the acylation of a primary amine (3-aminopyridine) with a diacyl chloride (succinyl chloride).

The Chemistry: Mechanism and Rationale

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The reaction is predicated on the electrophilic nature of the carbonyl carbons in succinyl chloride and the nucleophilicity of the exocyclic amino group of 3-aminopyridine.

Causality behind Experimental Choices:

-

Nucleophile: 3-Aminopyridine possesses two nitrogen atoms. The exocyclic amino group (-NH₂) is significantly more nucleophilic than the nitrogen within the pyridine ring. The lone pair of the ring nitrogen is part of the aromatic π-system, making it less available for donation. The amino group's lone pair is localized and readily attacks the electrophilic carbonyl center.

-

Electrophile: Succinyl chloride is a highly reactive derivative of succinic acid. The two chlorine atoms are excellent leaving groups, activated by the adjacent carbonyl groups. This high reactivity ensures the reaction proceeds efficiently under mild conditions.

-

Stoichiometry: The reaction requires a 2:1 molar ratio of 3-aminopyridine to succinyl chloride to form the desired disubstituted product.

-

Base Scavenger: Each acylation step releases one equivalent of hydrochloric acid (HCl). This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic tertiary amine, such as triethylamine (Et₃N), is added to the reaction mixture. Triethylamine acts as an acid scavenger, neutralizing the HCl as it forms and producing triethylammonium chloride, which can be easily removed during the workup.

The overall reaction is depicted below:

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis is confirmed by a comprehensive characterization of the final product, which should match the expected data.

Materials and Equipment

| Reagent/Material | M.W. ( g/mol ) | Purity | Supplier | Notes |

| 3-Aminopyridine | 94.11 | ≥99% | Sigma-Aldrich | Toxic, handle with care. |

| Succinyl chloride | 154.98 | ≥98% | Sigma-Aldrich | Corrosive and moisture-sensitive. |

| Triethylamine (Et₃N) | 101.19 | ≥99.5% | Sigma-Aldrich | Distill from CaH₂ before use. |

| Dichloromethane (DCM) | 84.93 | Anhydrous | Sigma-Aldrich | Use from a solvent purification system. |

| Sodium Sulfate (Na₂SO₄) | 142.04 | Anhydrous | Fisher | For drying. |

| Ethanol (EtOH) | 46.07 | Reagent Grade | Fisher | For recrystallization. |

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert gas line (Nitrogen or Argon)

-

Ice-water bath

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Thin Layer Chromatography (TLC) plates (silica gel)

Stoichiometry

The following table is based on a 10 mmol scale reaction.

| Compound | M.W. ( g/mol ) | Molar Eq. | Moles (mmol) | Amount |

| Succinyl chloride | 154.98 | 1.0 | 10.0 | 1.55 g |

| 3-Aminopyridine | 94.11 | 2.1 | 21.0 | 1.98 g |

| Triethylamine | 101.19 | 2.2 | 22.0 | 2.23 g (3.07 mL) |

| Dichloromethane | - | - | - | ~100 mL |

Step-by-Step Synthesis Procedure

Caption: Step-by-step experimental workflow diagram.

-

Flask Preparation: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the flask under vacuum and backfill with nitrogen to ensure anhydrous conditions.

-

Reagent Solution: To the flask, add 3-aminopyridine (1.98 g, 21.0 mmol) and 80 mL of anhydrous dichloromethane (DCM). Stir until the solid dissolves. Add triethylamine (3.07 mL, 22.0 mmol) to the solution.

-

Addition of Electrophile: In the dropping funnel, prepare a solution of succinyl chloride (1.55 g, 10.0 mmol) in 20 mL of anhydrous DCM.

-

Reaction: Cool the flask containing the amine solution to 0°C using an ice-water bath. Begin dropwise addition of the succinyl chloride solution over a period of 30 minutes with vigorous stirring. A white precipitate (triethylammonium chloride) will form immediately.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 4-6 hours. Monitor the reaction's progress by TLC (eluent: 10% methanol in DCM), observing the consumption of 3-aminopyridine.

-

Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the mixture sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). The purpose of these washes is to remove the triethylammonium chloride salt and any unreacted water-soluble components.

-

Isolation of Crude Product: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator. This will yield the crude product as an off-white solid.

-

Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimum amount of boiling ethanol. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) for several hours to maximize crystal formation. Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Safety Precautions

-

Succinyl chloride is highly corrosive and reacts violently with water. Handle only in a fume hood with appropriate PPE (gloves, safety glasses, lab coat).

-

3-Aminopyridine is toxic if inhaled, ingested, or absorbed through the skin.[1] Avoid creating dust.

-

Triethylamine is flammable and has a strong, irritating odor.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

Product Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through a combination of physical and spectroscopic methods.

| Property | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally; a sharp melting range indicates high purity. |

| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch, amide), ~1670 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~3050 (Aromatic C-H stretch), ~1590 (C=N/C=C stretch) |

| ¹H NMR (DMSO-d₆, δ ppm) | ~10.3 (s, 2H, NH), ~8.8 (d, 2H, pyridine C2-H), ~8.3 (d, 2H, pyridine C6-H), ~8.1 (dd, 2H, pyridine C4-H), ~7.4 (dd, 2H, pyridine C5-H), ~2.7 (s, 4H, -CH₂CH₂-) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~171 (C=O), ~145 (pyridine C6), ~142 (pyridine C2), ~136 (pyridine C3), ~127 (pyridine C4), ~124 (pyridine C5), ~31 (-CH₂-) |

| Mass Spec. (ESI+) | Expected m/z: 271.12 [M+H]⁺, 293.10 [M+Na]⁺ |

This comprehensive characterization serves as a self-validating system. The presence of the amide N-H and C=O peaks in the FT-IR, the correct number of protons with appropriate splitting patterns in the ¹H NMR, and the correct molecular ion peak in the mass spectrum collectively confirm the successful synthesis of the target molecule.

References

-

Hu, Y.-F., et al. (2012). Acta Crystallographica Section E: Structure Reports Online, 69(1), o560. [Link]

-

Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3. [Link]

-

Temperini, A., et al. (2010). Additive-Free Chemoselective Acylation of Amines. Synthetic Communications, 40(2), 295-302. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CAS-No. 462-08-8, 3-Aminopyridine. Retrieved from [Link].

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

Sources

Synthesis of N,N'-bis(pyridin-3-yl)butanediamide from succinyl chloride

An In-Depth Technical Guide to the Synthesis of N,N'-bis(pyridin-3-yl)butanediamide from Succinyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of this compound, a symmetrical diamide with significant potential as a ligand in coordination chemistry and a building block in supramolecular assembly. The synthesis involves the nucleophilic acyl substitution reaction between succinyl chloride and 3-aminopyridine. This guide elucidates the underlying reaction mechanism, provides a detailed and validated experimental protocol, outlines critical safety considerations, and details methods for purification and structural characterization. The content is structured to provide both theoretical understanding and practical, field-proven insights for successful synthesis and validation.

Introduction and Significance

This compound belongs to a class of bis(pyridyl)amide ligands that are of considerable interest in the fields of medicinal chemistry, materials science, and supramolecular chemistry. The presence of two pyridyl nitrogen atoms allows for metal coordination, while the amide functionalities provide hydrogen bonding sites (N-H donors and C=O acceptors).[1][2] This dual capability enables the formation of complex, multi-dimensional structures such as coordination polymers and metal-organic frameworks (MOFs).[3] The butane-1,4-diamide backbone offers conformational flexibility, allowing the pyridyl groups to adopt various orientations, which is a key feature in designing functional materials.[4]

The synthesis detailed herein is a robust and efficient method for producing this valuable compound, employing readily available starting materials. Understanding the nuances of this reaction is critical for achieving high yield and purity, which are paramount for subsequent applications in drug development and materials science.

Reaction Mechanism: Nucleophilic Acyl Substitution

The core of this synthesis is a classic nucleophilic acyl substitution reaction. The highly electrophilic carbonyl carbons of succinyl chloride are susceptible to attack by the nucleophilic amino group of 3-aminopyridine.

Causality of Mechanistic Steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 3-aminopyridine's amino group attacks one of the carbonyl carbons of succinyl chloride. This is the rate-determining step. The reactivity of the acyl chloride is significantly higher than that of a corresponding carboxylic acid or ester, making it an excellent electrophile.

-

Formation of Tetrahedral Intermediate: This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a transient, negatively charged tetrahedral intermediate.

-

Leaving Group Expulsion: The intermediate is unstable and rapidly collapses. The C=O double bond is reformed by the expulsion of the most stable leaving group, which in this case is the chloride ion (Cl⁻).

-

Proton Transfer (Neutralization): The reaction releases one equivalent of hydrochloric acid (HCl) for each amide bond formed. HCl is a strong acid that can protonate the starting 3-aminopyridine, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is added to the reaction mixture. This base scavenges the HCl as it is formed, producing a salt (e.g., triethylammonium chloride) and allowing the reaction to proceed to completion. The reaction occurs sequentially at both ends of the succinyl chloride molecule to yield the final disubstituted product.

Reaction Scheme Visualization

Caption: Figure 1: Mechanism of Amide Formation

Experimental Protocol

This protocol is designed as a self-validating system, incorporating purification and characterization to ensure the identity and purity of the final product.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio | Notes |

| 3-Aminopyridine | 94.11 | 2.00 g | 21.25 | 2.1 | Nucleophile |

| Succinyl Chloride | 154.98 | 1.55 g (1.0 mL) | 10.00 | 1.0 | Electrophile |

| Triethylamine (Et₃N) | 101.19 | 3.0 mL | 21.50 | 2.15 | Base, HCl scavenger |

| Dichloromethane (DCM) | - | 50 mL | - | - | Anhydrous solvent |

Safety Precautions

-

Succinyl Chloride: Highly corrosive, moisture-sensitive, and a lachrymator. Reacts violently with water and alcohols. Handle exclusively in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles.[5][6]

-

3-Aminopyridine: Toxic if swallowed, in contact with skin, or if inhaled.[7][8][9] Causes skin and serious eye irritation.[9] Avoid generating dust. All handling should be performed in a fume hood with appropriate PPE.

-

Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if swallowed. Use in a well-ventilated fume hood away from ignition sources.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle in a fume hood.

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

Flame-dry a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Allow it to cool to room temperature under a nitrogen or argon atmosphere.

-

In the flask, dissolve 3-aminopyridine (2.00 g, 21.25 mmol) and triethylamine (3.0 mL, 21.50 mmol) in 30 mL of anhydrous dichloromethane (DCM).

-

Cool the resulting solution to 0 °C in an ice-water bath.

-

-

Addition of Succinyl Chloride:

-

Dissolve succinyl chloride (1.0 mL, 10.00 mmol) in 20 mL of anhydrous DCM in the dropping funnel.

-

Add the succinyl chloride solution dropwise to the stirred 3-aminopyridine solution over 30 minutes.[10] Maintain the temperature at 0 °C during the addition to control the exothermic reaction. A white precipitate (triethylammonium chloride) will form immediately.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture at room temperature for an additional 3-4 hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in DCM) by observing the disappearance of the 3-aminopyridine spot.

-

Workup and Purification

-

Quenching: Carefully pour the reaction mixture into 50 mL of deionized water in a separatory funnel to quench any remaining succinyl chloride and dissolve the triethylammonium chloride salt.

-

Extraction:

-

Shake the separatory funnel vigorously and allow the layers to separate.

-

Collect the bottom organic (DCM) layer.

-

Extract the aqueous layer twice more with 25 mL portions of DCM.[10]

-

-

Washing: Combine the organic extracts and wash them sequentially with 50 mL of 1M sodium bicarbonate (NaHCO₃) solution (to remove any residual acid) and 50 mL of brine (saturated NaCl solution) to aid in drying.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[11] This will yield the crude product, typically as an off-white or pale-yellow solid.

-

Purification (Recrystallization):

-

Dissolve the crude solid in a minimum amount of hot ethanol or an ethanol/water mixture.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Synthesis Workflow Diagram

Caption: Figure 2: Experimental Synthesis Workflow

Characterization and Validation

To confirm the successful synthesis of this compound, the following analytical techniques are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.[12] The spectra should be recorded in a suitable deuterated solvent like DMSO-d₆ or CDCl₃.

Expected Spectral Data:

| Technique | Expected Chemical Shifts (δ, ppm) | Description |

| ¹H NMR | ~8.7-8.8 | Singlet or doublet, 2H (H on C2 of pyridine) |

| ~8.2-8.3 | Doublet, 2H (H on C6 of pyridine) | |

| ~7.9-8.1 | Doublet of triplets, 2H (H on C4 of pyridine) | |

| ~7.2-7.4 | Doublet of doublets, 2H (H on C5 of pyridine) | |

| ~10.0-10.5 | Broad singlet, 2H (Amide N-H ) | |

| ~2.6-2.8 | Singlet or multiplet, 4H (Methylene -CH₂CH₂-) | |

| ¹³C NMR | ~172 | Carbonyl carbon (C =O) |

| ~145, 142, 138, 127, 124 | Aromatic carbons of the pyridine ring | |

| ~32 | Methylene carbon (-C H₂CH₂-) |

Note: Exact chemical shifts may vary depending on the solvent and concentration.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[4]

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3250-3350 | N-H stretch | Amide N-H |

| 3000-3100 | C-H stretch | Aromatic C-H |

| 2850-2950 | C-H stretch | Aliphatic C-H |

| 1650-1680 | C=O stretch (Amide I) | Amide C=O |

| 1580-1610 | C=C and C=N stretch | Pyridine ring |

| 1520-1550 | N-H bend (Amide II) | Amide N-H |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. For this compound (C₁₄H₁₄N₄O₂), the expected molecular weight is 270.29 g/mol . Electrospray ionization (ESI-MS) should show a prominent peak at m/z = 271.3 [M+H]⁺.

References

-

Hu, C. L., et al. (2013). N,N′-Bis(pyridin-3-yl)oxamide. Acta Crystallographica Section E: Structure Reports Online, 69(5), o560. Available at: [Link]

-

Dalton Transactions. (2016). Synthesis and Reactivity of N,N-1,4-diazabutadiene Derived Borocations. Royal Society of Chemistry. Available at: [Link]

-

Organic Syntheses. (2014). p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Organic Syntheses, 91, 221-232. Available at: [Link]

-

ResearchGate. (n.d.). N,N'-Dimethyl-N,N'-bis(pyridin-2-yl)methanediamine. Available at: [Link]

-

Preprints.org. (2024). Synthesis and Spectroscopic and Structural Solid-State Characterization of the Coordination Polymer. Available at: [Link]

-

MDPI. (n.d.). Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate. Molecules. Available at: [Link]

-

Acta Crystallographica Section E: Crystallographic Communications. (2018). Bis(pyridin-3-ylmethyl)ethanediamide monohydrate: crystal structure, Hirshfeld surface analysis and computational study. National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses. (2019). Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents. National Center for Biotechnology Information. Available at: [Link]

-

Applied and Environmental Microbiology. (2015). Novel Reaction of Succinyl Coenzyme A (Succinyl-CoA) Synthetase. National Center for Biotechnology Information. Available at: [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

- Google Patents. (n.d.). Preparation method of succinylcholine chloride.

-

National Center for Biotechnology Information. (2025). Succinylcholine Chloride. StatPearls. Available at: [Link]

-

Loba Chemie. (2012). 3-AMINOPYRIDINE MSDS. Available at: [Link]

-

MDPI. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. International Journal of Molecular Sciences. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Succinylcholine Chloride?. Available at: [Link]

- Google Patents. (n.d.). Refining method of succinylcholine chloride.

-

ScienceLab.com. (2005). Succinylcholine chloride MSDS. Available at: [Link]

-

ResearchGate. (n.d.). N,N′-Bis(pyridin-3-yl)terephthalamide–terephthalic acid (1/1). Available at: [Link]

Sources

- 1. N,N′-Bis(pyridin-3-yl)oxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. N,N′-Bis(pyridin-3-ylmethyl)ethanediamide monohydrate: crystal structure, Hirshfeld surface analysis and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN105254515A - Preparation method of succinylcholine chloride - Google Patents [patents.google.com]

- 6. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. fishersci.com [fishersci.com]

- 9. lobachemie.com [lobachemie.com]

- 10. orgsyn.org [orgsyn.org]

- 11. mdpi.com [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]

Preparation of N,N'-bis(pyridin-3-yl)butanediamide and 3-aminopyridine

An In-depth Technical Guide on the Preparation of N,N'-bis(pyridin-3-yl)butanediamide and its Precursor, 3-Aminopyridine

Introduction

In the landscape of modern drug discovery and materials science, the pyridine nucleus stands as a cornerstone scaffold. Its derivatives are integral to a vast array of therapeutic agents and functional materials.[1][2] Among these, 3-aminopyridine (pyridin-3-amine) is a particularly valuable building block, serving as a versatile intermediate for the synthesis of pharmaceuticals, dyes, and agrochemicals.[3] Its utility stems from the reactive amino group, which allows for the facile construction of more complex molecular architectures.

This guide provides a comprehensive, technically-grounded overview of the synthesis of two key molecules: the essential precursor 3-aminopyridine, and a derivative, this compound. The latter, a symmetrical diamide, represents a class of molecules with significant potential as hydrogen-bond donors and acceptors, making them attractive candidates for development as ligands in coordination chemistry or as supramolecular building blocks.

Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple procedural lists. It elucidates the causality behind experimental choices, grounds protocols in established chemical principles, and provides a framework for the successful and safe execution of these syntheses in a laboratory setting.

Part 1: Synthesis of the 3-Aminopyridine Precursor

The preparation of 3-aminopyridine is a critical first step. While several synthetic routes exist, including the reduction of 3-nitropyridine and the amination of 3-bromopyridine[4][5], the Hofmann rearrangement of nicotinamide (the amide of nicotinic acid, Vitamin B3) is a classic, reliable, and widely documented method for both laboratory and industrial scales.[6][7] This guide will focus on this robust transformation.

Strategic Approach: The Hofmann Rearrangement

The Hofmann rearrangement is an organic reaction used to convert a primary amide into a primary amine with one fewer carbon atom. The reaction involves the treatment of the amide with bromine and a strong base, such as sodium hydroxide, to form an intermediate isocyanate, which is then hydrolyzed to the amine. This method is particularly effective for the synthesis of 3-aminopyridine from the readily available and inexpensive nicotinamide.

Reaction Mechanism

The reaction proceeds through several distinct steps:

-

Deprotonation: The amide N-H is acidic enough to be deprotonated by the strong base (NaOH).

-

Halogenation: The resulting anion reacts with bromine to form an N-bromoamide intermediate.

-

Second Deprotonation: The remaining amide proton is removed by the base, forming an N-bromoamide anion.

-

Rearrangement: The bromoamide anion rearranges, with the pyridyl group migrating from the carbonyl carbon to the nitrogen atom, simultaneously expelling the bromide ion to form an isocyanate. This is the key carbon-skeletal rearrangement step.

-

Hydrolysis: The isocyanate is then hydrolyzed by the aqueous base through the addition of hydroxide, followed by decarboxylation to yield the final 3-aminopyridine product and carbonate.

Caption: Mechanism of the Hofmann rearrangement for 3-aminopyridine synthesis.

Experimental Protocol

This protocol is adapted from the robust and well-vetted procedure published in Organic Syntheses.[4]

Table 1: Reagents for 3-Aminopyridine Synthesis

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Sodium Hydroxide (NaOH) | 40.00 | 75.0 g | 1.87 |

| Water (H₂O) | 18.02 | 800 mL | - |

| Bromine (Br₂) | 159.81 | 95.8 g (30.7 mL) | 0.60 |

| Nicotinamide | 122.12 | 60.0 g | 0.49 |

Procedure:

-

Preparation of Sodium Hypobromite: In a 2-liter beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve 75.0 g (1.87 mol) of sodium hydroxide in 800 mL of water. With continuous stirring, slowly add 95.8 g (0.60 mol) of bromine. The temperature should be maintained below 10°C. This in situ preparation generates the active reagent, sodium hypobromite (NaOBr).

-

Amide Addition: Once the bromine has fully reacted and the solution temperature reaches 0°C, add 60.0 g (0.49 mol) of finely powdered nicotinamide all at once with vigorous stirring. The fine powdering is crucial for rapid dissolution and reaction.[4]

-

Reaction: Remove the ice bath and allow the mixture to warm. As the temperature rises to approximately 70°C, the reaction becomes exothermic. Maintain the temperature at 70-75°C with intermittent cooling if necessary, for about 2 hours.

-

Work-up and Extraction: Cool the reaction mixture to room temperature. Saturate the solution with sodium chloride (~170 g) to decrease the solubility of the organic product in the aqueous layer. Extract the product with diethyl ether. For optimal recovery, a continuous liquid-liquid extractor is recommended for 15-20 hours.[4] If using a separatory funnel, multiple extractions (4x 800 mL followed by 10x 500 mL) are required to achieve a comparable yield.

-

Drying and Isolation: Dry the combined ether extracts over anhydrous sodium hydroxide pellets. Filter and remove the ether by distillation on a steam bath. The residue, crude 3-aminopyridine, will crystallize upon cooling. Expected yield of crude product is 39-41 g (85-89%).

-

Purification: Dissolve the crude product in a mixture of 320 mL of benzene and 80 mL of ligroin. Add 5 g of activated carbon (Norit) and 2 g of sodium hydrosulfite (a decolorizing agent) and heat on a steam bath for 20 minutes. Filter the hot solution, allow it to cool slowly, and then chill to induce crystallization. The purified white crystals of 3-aminopyridine are collected by filtration. Expected yield of pure product is 28-33 g (61-65%).

Safety and Handling

-

Bromine: Highly corrosive, toxic, and causes severe burns. All operations involving bromine must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

-

Sodium Hydroxide: Corrosive and can cause severe burns. Handle with care, avoiding contact with skin and eyes.

-

3-Aminopyridine: Acutely toxic by ingestion, inhalation, and skin absorption.[3][8] It is crucial to wear gloves and handle the solid in a fume hood to avoid inhaling dust.

Characterization

-

Appearance: White to light yellow crystalline solid.[5]

-

Melting Point: 63-65°C.[6]

-

Solubility: Soluble in water, ethanol, and benzene.[5]

-

Spectroscopic Analysis: Identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Part 2: Synthesis of this compound

With pure 3-aminopyridine in hand, the target diamide can be synthesized via a standard nucleophilic acyl substitution reaction. This involves the acylation of two equivalents of 3-aminopyridine with one equivalent of a four-carbon diacyl source, such as succinyl chloride or succinic anhydride. The use of succinyl chloride is often preferred for its higher reactivity.

Strategic Approach: Diacylation of 3-Aminopyridine

The reaction involves the formation of two amide bonds. The nucleophilic amino group of 3-aminopyridine attacks the electrophilic carbonyl carbon of succinyl chloride. Since this reaction generates hydrochloric acid (HCl) as a byproduct, a non-nucleophilic base (e.g., triethylamine or pyridine) must be included to act as an acid scavenger, preventing the protonation of the 3-aminopyridine starting material and driving the reaction to completion.

Reaction Mechanism

Caption: General mechanism for amide bond formation via nucleophilic acyl substitution.

Experimental Protocol (Representative)

Table 2: Reagents for this compound Synthesis

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Ratio |

| 3-Aminopyridine | 94.12 | 5.00 g | 0.053 | 2.1 eq |

| Succinyl Chloride | 154.98 | 3.90 g (2.7 mL) | 0.025 | 1.0 eq |

| Triethylamine (TEA) | 101.19 | 5.6 g (7.7 mL) | 0.055 | 2.2 eq |

| Dichloromethane (DCM) | 84.93 | 150 mL | - | - |

Procedure:

-

Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 5.00 g (0.053 mol) of 3-aminopyridine and 5.6 g (0.055 mol) of triethylamine in 100 mL of anhydrous dichloromethane (DCM).

-

Cooling: Cool the flask in an ice bath to 0°C. It is critical to use an anhydrous solvent and maintain a dry atmosphere (e.g., with a CaCl₂ drying tube) as succinyl chloride is highly moisture-sensitive.

-

Acyl Chloride Addition: Dissolve 3.90 g (0.025 mol) of succinyl chloride in 50 mL of anhydrous DCM and add it to the dropping funnel. Add the succinyl chloride solution dropwise to the stirred 3-aminopyridine solution over 30-45 minutes, ensuring the internal temperature does not rise above 5°C. A white precipitate (triethylamine hydrochloride) will form immediately.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours to ensure the reaction goes to completion.

-

Quenching and Isolation: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel. The product is often insoluble in both DCM and water, precipitating as a solid. Isolate the solid product by vacuum filtration.

-

Washing: Wash the collected solid sequentially with water (2 x 30 mL) to remove triethylamine hydrochloride, and then with cold DCM (2 x 20 mL) to remove any unreacted starting material.

-

Drying: Dry the resulting solid in a vacuum oven at 60°C overnight to yield the final product.

Purification and Characterization

-

Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or DMF/water.

-

Characterization: The identity and purity of this compound (CAS: 39642-62-1)[9] should be confirmed by:

-

Melting Point: To determine purity.

-

IR Spectroscopy: To confirm the presence of N-H stretching (around 3300 cm⁻¹) and amide C=O stretching (around 1650 cm⁻¹).

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, showing signals corresponding to the pyridyl rings and the central butane chain.

-

Mass Spectrometry: To confirm the molecular weight (Expected M.W. = 270.29 g/mol ).

-

Overall Synthesis Workflow

The entire process, from a common starting material to the final target molecule, can be visualized as a two-stage workflow.

Caption: Two-stage workflow for the synthesis of the target diamide.

Conclusion

This guide has detailed robust and reliable synthetic procedures for obtaining 3-aminopyridine and its derivative, this compound. By grounding these protocols in well-understood reaction mechanisms and providing clear, step-by-step instructions, researchers are equipped to produce these valuable compounds with high purity and in good yield. The synthesis of the 3-aminopyridine precursor via the Hofmann rearrangement is a testament to the enduring power of classic organic reactions, while the subsequent diacylation demonstrates a fundamental and versatile method for amide bond formation. These methodologies provide a solid foundation for further exploration of pyridine-based scaffolds in the critical fields of drug discovery and materials science.

References

-

Shinkichi Shimizu, Nanao Watanabe, Toshiaki Kataoka, et al. (2000). "Pyridine and Pyridine Derivatives". Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

-

Allen, C. F. H.; Wolf, Calvin N. (1950). "3-Aminopyridine". Organic Syntheses. 30:3. [Link]

- CN111170937A - Preparation method of 3-aminopyridine - Google P

-

Synthesis process of 3-aminopyridine - Eureka | Patsnap. [Link]

-

3-Aminopyridine - Grokipedia. [Link]

-

Ford, G. J., Kress, N., Mattey, A. P., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(50), 6865-6868. [Link]

-

Dufils, B., Nonque, F., & Verhaeghe, P. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Molecules, 27(19), 6537. [Link]

-

Synthesis of 3-Aminopyridine. | Download Scientific Diagram - ResearchGate. [Link]

-

T. T. T. Nguyen, E. R. T. Tiekink. (2015). Bis(pyridin-3-ylmethyl)ethanediamide monohydrate: crystal structure, Hirshfeld surface analysis and computational study. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o508–o512. [Link]

-

F. Cariati, D. M. Proserpio, et al. (2024). ([Poly(μ-N,N'-bis((pyridin-3-yl)Methyl]Ethanediamide))-Diaqua- Cadmium(II)] Bis(Nitrate) Tetrahydrate). Preprints.org. [Link]

-

M. M. H. Aly, A. A. F. Abdel-Wahab, et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses [mdpi.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. sincerechemical.com [sincerechemical.com]

- 6. 3-Aminopyridine - Wikipedia [en.wikipedia.org]

- 7. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]

- 8. 3-氨基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 39642-62-1|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to N,N'-bis(pyridin-3-yl)butanediamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-bis(pyridin-3-yl)butanediamide, bearing the CAS number 39642-62-1, is a symmetrically substituted diamide featuring a central butanediamide core flanked by two pyridin-3-yl moieties. This molecule holds significant interest within the realms of medicinal chemistry and materials science. Its structural characteristics, particularly the presence of hydrogen bond donors (amide N-H) and acceptors (amide C=O and pyridine nitrogens), predispose it to form predictable supramolecular assemblies and to coordinate with metal centers. Furthermore, the pyridine rings are common pharmacophores in numerous biologically active compounds, suggesting potential therapeutic applications for this molecule and its derivatives. This guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, structural features, and prospective applications, with a focus on its relevance to drug discovery and development.

Physicochemical and Structural Properties

This compound is a solid at room temperature with the fundamental properties outlined in the table below.

| Property | Value | Source |

| CAS Number | 39642-62-1 | [1] |

| Molecular Formula | C₁₄H₁₄N₄O₂ | [1] |

| Molecular Weight | 270.29 g/mol | [1] |

| MDL Number | MFCD03399520 | [1] |

Structural Elucidation

Synthesis of this compound

The synthesis of this compound can be reliably achieved through the nucleophilic acyl substitution reaction between succinyl chloride and 3-aminopyridine.[4][5] This is a standard and efficient method for the formation of diamides.

Reaction Rationale

The reaction proceeds via a nucleophilic addition-elimination mechanism.[6] The lone pair of electrons on the nitrogen atom of 3-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of succinyl chloride.[6] A subsequent elimination of a chloride ion and deprotonation of the nitrogen results in the formation of the amide bond. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Succinyl chloride

-

3-Aminopyridine

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-aminopyridine (2.0 equivalents) in anhydrous DCM.

-

Add triethylamine (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of succinyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the stirred mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the searched literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[7][8][9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be symmetrical. Key resonances would include:

-

Aromatic Protons: A set of signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the pyridine rings.[10] The substitution pattern will lead to distinct multiplets.

-

Amide N-H Protons: A broad singlet in the downfield region (δ 8.0-10.0 ppm), the chemical shift of which can be concentration and solvent dependent.[7]

-

Aliphatic Protons: A singlet or a narrow multiplet corresponding to the four protons of the central butanediamide methylene groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum would also reflect the molecule's symmetry:

-

Carbonyl Carbons: A resonance in the downfield region (δ 160-180 ppm) corresponding to the two equivalent amide carbonyl carbons.[11]

-

Aromatic Carbons: Several signals in the aromatic region (δ 110-150 ppm) for the carbons of the pyridine rings.

-

Aliphatic Carbons: A signal in the aliphatic region (δ 30-50 ppm) for the methylene carbons of the butanediamide linker.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic peaks for the functional groups present:

-

N-H Stretch: A sharp to moderately broad absorption band in the region of 3200-3400 cm⁻¹ for the N-H stretching of the secondary amide.[1][12]

-

C=O Stretch (Amide I band): A strong, sharp absorption band around 1640-1680 cm⁻¹ for the carbonyl stretch.[13][14]

-

N-H Bend (Amide II band): An absorption band in the region of 1510-1570 cm⁻¹.[13][14]

-

C-N Stretch: A band in the 1200-1300 cm⁻¹ region.

-

Aromatic C-H and C=C/C=N Stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

Mass Spectrometry

In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z = 270.29. Common fragmentation patterns for amides include α-cleavage at the carbonyl group and cleavage of the amide bond.[15][16][17][18]

Potential Applications in Drug Discovery and Materials Science

The structural motifs within this compound suggest several avenues for its application, particularly in medicinal chemistry and supramolecular chemistry.

Medicinal Chemistry and Drug Development

The pyridine ring is a well-established pharmacophore found in a wide array of approved drugs.[19] Compounds containing pyridyl and amide functionalities have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8][19][20]

Caption: Potential therapeutic applications of this compound.

The bis-pyridyl amide scaffold can serve as a rigid framework for presenting functional groups in a defined spatial orientation, making it an attractive starting point for the design of enzyme inhibitors or receptor ligands. For instance, butanediamide-based structures have been investigated as renin inhibitors for the treatment of hypertension.[21] The pyridine moieties can engage in hydrogen bonding and π-stacking interactions within protein binding pockets, while the butanediamide linker allows for conformational adjustments to optimize binding.

Supramolecular Chemistry and Materials Science

The hydrogen bonding capabilities of this compound make it a valuable building block for the construction of supramolecular architectures such as coordination polymers and metal-organic frameworks (MOFs).[3] The pyridine nitrogen atoms can coordinate to metal ions, leading to the formation of extended networks with potentially interesting catalytic, sensing, or gas storage properties.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[1]

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

The synthesis of this compound involves the use of succinyl chloride, which is corrosive and reacts violently with water.[22][23][24] 3-Aminopyridine is toxic and should be handled with appropriate precautions. All synthetic procedures should be carried out in a chemical fume hood.

Conclusion

This compound is a molecule with significant untapped potential. Its straightforward synthesis and well-defined structural features make it an attractive scaffold for the development of novel therapeutic agents and advanced materials. Further research into its biological activities and coordination chemistry is warranted to fully explore its utility in drug discovery and materials science. This guide serves as a foundational resource for researchers embarking on the study of this promising compound.

References

-

N,N′-Bis(pyridin-3-yl)oxamide. PMC. [Link]

-

Bis(pyridin-3-ylmethyl)ethanediamide monohydrate: crystal structure, Hirshfeld surface analysis and computational study. PMC. [Link]

-

PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]

-

Infrared, 1H and 13C NMR Spectral Studies on Di- and Tri-substituted N-Aryl Amides, 2,6-X2C6H3NHCOCH3 – IXi and 2,4,6-X3C6H2NHCOCH3 – IXi (X = Cl or CH3 and I = 0, 1, 2 or 3). ResearchGate. [Link]

-

Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]

-

Acylation of Amines, Part 1: with Acyl Halides. YouTube. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. uml.edu. [Link]

-

SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase for prostate cancer therapy: an in silico study. ResearchGate. [Link]

- Preparation method of succinylcholine chloride.

-

Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG. [Link]

-

Zn(II)-Coordination Complex(s) from Chiral Bisamides of L-Phenylalanine: Nanoscale-Based Biological Applications and Metallogelation. ACS Publications. [Link]

-

Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. ResearchGate. [Link]

-

preparation of acyl chlorides (acid chlorides). Chemguide. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Chemical structures and biological activities of bis - and tetrakis -acridine derivatives: A review. ResearchGate. [Link]

- Process for preparation of succinylcholine chloride.

-

Recent Advances of Pyridinone in Medicinal Chemistry. PMC. [Link]

-

Safety Data Sheet: Acetyl chloride D3. Carl ROTH. [Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. [Link]

-

Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate. MDPI. [Link]

-

1H and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. NIH. [Link]

-

FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. YouTube. [Link]

-

Need information regarding synthesis of N Succinyl Glucosamine? ResearchGate. [Link]

-

FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. PubMed Central. [Link]

-

Chemical structures and potencies of three P 2 -P 3 butanediamide renin... ResearchGate. [Link]

- Acylation of amino acids.

-

Synthesis and biological importance of amide analogues. Pulsus Group. [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]

-

Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. [Link]

-

Synthesis, Characterization, and Reactivity Study of a Chromium(VI) Neopentylidene Complex. ACS Publications. [Link]

-

Acylation Mechanism. Save My Exams. [Link]

-

Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization. MDPI. [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. NIH. [Link]

-

"An Improved Process For The Synthesis Of Succinylcholine Chloride And. Quick Company. [Link]

-

Video: Mass Spectrometry of Amines. JoVE. [Link]

-

N,N′-Bis(pyridin-3-yl)terephthalamide–terephthalic acid (1/1). PubMed Central. [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. download.basf.com [download.basf.com]

- 3. Coordination capabilities of bis-(2-pyridyl)amides in the field of divalent germanium, tin and lead compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. savemyexams.com [savemyexams.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 18. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. chemos.de [chemos.de]

- 23. carlroth.com [carlroth.com]

- 24. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Predicted Physicochemical Properties of N,N'-bis(pyridin-3-yl)butanediamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of N,N'-bis(pyridin-3-yl)butanediamide

In the landscape of chemical research and drug discovery, it is not uncommon to encounter compounds that, despite their potential significance, remain uncharacterized in the scientific literature. This compound, a molecule of considerable interest due to its structural motifs, falls into this category. This technical guide, therefore, ventures into a predictive analysis of its core physical and chemical properties. By leveraging established chemical principles and drawing parallels from well-documented analogous structures, we aim to provide a robust, albeit theoretical, framework to inform future experimental investigations. Every piece of information herein is presented with full transparency regarding its predictive nature, grounded in the solid foundation of existing scientific knowledge.

Molecular Architecture and Key Structural Features

This compound is a symmetrical molecule featuring a central butanediamide core flanked by two pyridin-3-yl moieties. Its fundamental molecular details are summarized below.

| Property | Value | Source |

| CAS Number | 39642-62-1 | |

| Molecular Formula | C₁₄H₁₄N₄O₂ | |

| Molecular Weight | 270.29 g/mol |

The presence of both hydrogen bond donors (the amide N-H groups) and acceptors (the amide carbonyl oxygens and the pyridyl nitrogen atoms) suggests a high propensity for the formation of intricate intermolecular and intramolecular hydrogen bonding networks. This is a key determinant of its predicted solid-state structure and solubility characteristics. The rotational freedom around the C-C and C-N bonds of the butanediamide linker imparts significant conformational flexibility to the molecule.

Caption: Key structural elements of this compound.

Proposed Synthesis and Experimental Workflow

While a specific synthesis for this compound is not documented, a logical and efficient approach would be the acylation of 3-aminopyridine with succinyl chloride. This is a standard method for the formation of amides.

Causality behind Experimental Choices

-

Reactants: 3-Aminopyridine is the clear precursor for the pyridin-3-yl-amide moiety. Succinyl chloride is a highly reactive derivative of succinic acid, making it an excellent choice for this acylation to proceed efficiently.

-

Solvent: A polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is recommended to dissolve the reactants and facilitate the reaction without participating in it.

-

Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial to neutralize the hydrochloric acid byproduct generated during the reaction. This prevents the protonation of the 3-aminopyridine, which would render it unreactive.

-

Temperature: The reaction is expected to be exothermic. Therefore, initial cooling (e.g., 0 °C) during the addition of succinyl chloride is advisable to control the reaction rate and minimize side reactions. Subsequently, allowing the reaction to proceed at room temperature is likely sufficient for its completion.

Step-by-Step Experimental Protocol

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyridine (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath.

-

Reactant Addition: Add a solution of succinyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the cooled solution of 3-aminopyridine with vigorous stirring.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Caption: Proposed workflow for the synthesis of the target compound.

Predicted Physicochemical Properties

The following properties are predicted based on the analysis of analogous compounds and general chemical principles.

| Property | Predicted Value / Observation | Rationale / Analogous Compound Data |

| Physical State | Crystalline solid | Diamides with similar molecular weights are typically crystalline solids at room temperature. |

| Melting Point | 180-220 °C | N,N'-bis(pyridin-3-ylmethyl)ethanediamide monohydrate has a melting point of 136.25-137.55 °C. The shorter and more rigid oxalamide analogue, N,N'-bis(pyridin-3-yl)oxamide, will likely have a higher melting point due to more efficient crystal packing. The butanediamide linker offers more flexibility, likely resulting in a melting point in the estimated range.[1] |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like DMSO and DMF. | The pyridyl nitrogen atoms can be protonated, which may increase aqueous solubility at low pH. The overall nonpolar surface area is significant, limiting water solubility. The presence of polar amide groups suggests solubility in polar aprotic solvents. |

Predicted Spectroscopic Data

The characterization of this compound would rely on standard spectroscopic techniques. The expected key features are outlined below.

¹H NMR Spectroscopy

-

Amide Protons (N-H): A singlet in the region of δ 9.0-10.5 ppm.

-

Pyridyl Protons: A set of multiplets in the aromatic region (δ 7.0-9.0 ppm). The proton at the 2-position of the pyridine ring is expected to be the most downfield.

-

Methylene Protons (-CH₂-CH₂-): A singlet or a complex multiplet (depending on the solvent and temperature) in the region of δ 2.5-3.0 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbons (C=O): A resonance in the region of δ 170-175 ppm.

-

Pyridyl Carbons: Resonances in the aromatic region (δ 120-150 ppm).

-

Methylene Carbons (-CH₂-): A resonance in the region of δ 30-40 ppm.

Infrared (IR) Spectroscopy

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-2950 |

| C=O Stretch (Amide I) | 1640-1680 |

| N-H Bend (Amide II) | 1520-1570 |

| C=N and C=C Stretch (pyridyl) | 1400-1600 |

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): An intense peak at m/z = 270.29.

-

Key Fragmentation Patterns: Expect cleavage of the amide bonds and fragmentation of the butanediamide linker, leading to fragments corresponding to the pyridylamide moiety.

Predicted Chemical Properties and Reactivity

-

Hydrogen Bonding: As previously mentioned, the molecule is expected to be a strong hydrogen bond donor and acceptor. This will likely lead to the formation of self-assembled structures in the solid state, such as tapes or sheets, similar to what is observed for N,N'-bis(pyridin-3-yl)oxamide.[2]

-

Coordination Chemistry: The pyridyl nitrogen atoms are potential coordination sites for metal ions. This opens up the possibility of using this compound as a ligand in the synthesis of coordination polymers and metal-organic frameworks. The flexibility of the butanediamide linker could allow for the formation of diverse and interesting coordination architectures.

-

Hydrolysis: The amide bonds are susceptible to hydrolysis under strong acidic or basic conditions, which would yield succinic acid and 3-aminopyridine.

Potential Applications and Future Directions

The structural features of this compound suggest its potential utility in several areas:

-

Supramolecular Chemistry: As a building block for the construction of self-assembling materials through hydrogen bonding.

-

Crystal Engineering: The design and synthesis of co-crystals with active pharmaceutical ingredients (APIs) to modify their physicochemical properties.

-

Coordination Chemistry: As a flexible ligand for the synthesis of novel metal-organic materials with potential applications in catalysis, gas storage, or sensing.

-

Drug Development: The pyridyl-amide motif is present in a number of biologically active compounds. This molecule could serve as a scaffold for the development of new therapeutic agents.

The immediate future direction for the study of this compound is clear: its synthesis and thorough experimental characterization. The predictive data presented in this guide provides a roadmap for these initial investigations.

Disclaimer

The information presented in this technical guide is predictive and based on established chemical principles and data from analogous compounds. It is intended to guide future research and should not be considered as experimentally verified data.

References

-

Hu, T.-L., et al. (2012). N,N'-Bis(pyridin-3-yl)oxamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o692. [Link]

-

Tiekink, E. R. T., et al. (2019). Bis(pyridin-3-ylmethyl)ethanediamide monohydrate: crystal structure, Hirshfeld surface analysis and computational study. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 12), 1779–1785. [Link]

Sources

Introduction: The Significance of N,N'-bis(pyridin-3-yl)butanediamide and its Solubility

An In-Depth Technical Guide to the Solubility of N,N'-bis(pyridin-3-yl)butanediamide in Common Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound, a molecule of interest in contemporary research and development. Recognizing the critical role of solubility in areas such as drug delivery, formulation, and chemical synthesis, this document is structured to provide researchers, scientists, and drug development professionals with a blend of theoretical understanding and practical, field-tested methodologies for determining and interpreting solubility data.

This compound is a symmetrical molecule featuring two pyridine rings linked by a butanediamide backbone. The presence of both hydrogen bond donors (the amide N-H groups) and acceptors (the amide carbonyl oxygens and the pyridine nitrogens) suggests a complex and interesting solubility profile. Understanding the solubility of this compound is paramount for its effective application. In the pharmaceutical sciences, for instance, poor aqueous solubility can hinder a drug candidate's bioavailability and lead to unpredictable therapeutic outcomes.[1] Therefore, a thorough characterization of its solubility in a range of common solvents is a foundational step in its development.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction.[2] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of this compound allows for several key intermolecular interactions that will govern its solubility:

-

Hydrogen Bonding: The amide groups can act as both hydrogen bond donors (N-H) and acceptors (C=O).[3] Additionally, the nitrogen atoms in the pyridine rings are hydrogen bond acceptors.[4] This capacity for hydrogen bonding suggests a favorable interaction with polar protic solvents like water and alcohols.

-

Polarity: The presence of amide and pyridine functionalities imparts a significant degree of polarity to the molecule. This would suggest good solubility in polar aprotic solvents such as DMSO and DMF.

-

pH-Dependent Solubility: The pyridine rings are basic and can be protonated in acidic conditions. This would lead to the formation of a cationic species, which would be significantly more soluble in aqueous solutions than the neutral molecule.

Based on this structural analysis, we can predict the following general solubility trends:

-

High Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF) and potentially in some polar protic solvents (e.g., methanol, ethanol), especially with heating. A related compound, N,N′-Bis(pyridin-3-yl)oxamide, has been crystallized from methanol, indicating at least moderate solubility in this solvent.[5]

-

Moderate to Low Solubility: Expected in water at neutral pH. While the molecule has hydrogen bonding capabilities, the presence of the two aromatic pyridine rings and the hydrocarbon backbone may limit its aqueous solubility.

-

Low to Negligible Solubility: Expected in nonpolar solvents (e.g., hexane, toluene) due to the significant polarity of the molecule.

Experimental Determination of Solubility

While theoretical predictions are useful, they must be validated by empirical data. The following section details robust protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility.[6] It is a precise and reproducible technique that measures the concentration of a solute in a saturated solution at a specific temperature.[7]

Experimental Protocol:

-

Preparation: Add an excess of solid this compound to a series of vials, each containing a different solvent of interest. It is crucial to add enough solid to ensure that a saturated solution is formed, with undissolved solid remaining at the end of the experiment.[6]

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.[8] The time to reach equilibrium can vary depending on the compound and solvent.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, taking care not to disturb the solid phase.

-

Quantification: Dilute the collected supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[9]

Diagram of the Shake-Flask Experimental Workflow:

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

Kinetic Solubility Determination for High-Throughput Screening

In early-stage drug discovery, kinetic solubility assays are often employed due to their speed and suitability for high-throughput screening (HTS).[10][11] These methods typically involve dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer.[12] The concentration at which precipitation occurs is taken as the kinetic solubility. While useful for rapid screening, it's important to note that this is not a measure of true thermodynamic solubility.

Data Presentation and Interpretation

The solubility of this compound should be reported in a clear and standardized format to allow for easy comparison across different solvents and conditions.

Table 1: Solubility of this compound in Common Solvents at 25 °C (Template)

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |

| Water (pH 7.4) | Polar Protic | Experimental Value | Calculated Value |

| Methanol | Polar Protic | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Experimental Value | Calculated Value |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | Experimental Value | Calculated Value |

| Toluene | Nonpolar | Experimental Value | Calculated Value |

| Hexane | Nonpolar | Experimental Value | Calculated Value |

Diagram of Key Molecular Interactions Governing Solubility:

Sources

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. chem.ws [chem.ws]

- 3. The Polar Nature of Amides: Understanding Their Unique Properties - Oreate AI Blog [oreateai.com]

- 4. Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N,N′-Bis(pyridin-3-yl)oxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. scielo.br [scielo.br]

- 8. bioassaysys.com [bioassaysys.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. enamine.net [enamine.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. physchem.org.uk [physchem.org.uk]

An In-Depth Technical Guide to the NMR Spectroscopic Characterization of N,N'-bis(pyridin-3-yl)butanediamide

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation and purity assessment of novel chemical entities. This guide provides a comprehensive, in-depth framework for the complete NMR characterization of N,N'-bis(pyridin-3-yl)butanediamide, a molecule of interest in coordination chemistry and materials science. We will delve into the theoretical underpinnings and practical application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design and data interpretation, ensuring a robust and validated characterization.

Introduction: The Need for Rigorous Characterization

This compound is a symmetrical molecule featuring two pyridinyl rings linked by a flexible butanediamide chain. This structure presents an interesting case for NMR analysis due to the distinct chemical environments of the aromatic and aliphatic protons and carbons, as well as the molecule's inherent symmetry. Accurate structural confirmation is paramount, as this and similar molecules are often utilized as ligands in the formation of metal-organic frameworks and coordination polymers.[1][2][3] The precise assignment of all proton and carbon signals is the foundational step for confirming synthesis, identifying potential impurities, and understanding its conformational dynamics in solution.

Molecular Structure and Predicted NMR Features

A thorough understanding of the molecule's structure is the first step in predicting its NMR spectra. The symmetrical nature of this compound simplifies the expected spectra, as chemically equivalent nuclei will be magnetically equivalent, resulting in a single resonance for each unique position.

Below is the chemical structure with a numbering scheme that will be used for all subsequent spectral assignments.

Caption: Numbering scheme for this compound.

Due to the plane of symmetry through the central C9-C9' bond, the primed and unprimed positions are chemically equivalent. Therefore, we expect to see:

-

Four unique ¹H signals for the pyridine ring.

-

One unique ¹H signal for the N-H amide protons.

-

One unique ¹H signal for the methylene (CH₂) protons.

-

Five unique ¹³C signals for the pyridine ring.

-

One unique ¹³C signal for the amide carbonyl (C=O).

-

One unique ¹³C signal for the methylene (CH₂) carbons.

One-Dimensional NMR Analysis

¹H NMR Spectroscopy: The Initial Blueprint

The ¹H NMR spectrum provides the initial overview of the molecule's proton environments.

Expected Chemical Shifts (δ) and Multiplicities:

-

Pyridinyl Protons (δ 7.0-9.0 ppm): Protons on an aromatic ring are deshielded due to the ring current effect.[4] The protons on the pyridine ring will appear in this downfield region. Due to the electron-withdrawing nature of the nitrogen atom, the H2 and H6 protons are expected to be the most deshielded. The coupling patterns (splitting) will be complex due to spin-spin coupling between adjacent protons.

-

Amide Proton (N-H) (δ 8.0-10.0 ppm, solvent dependent): The chemical shift of the amide proton is highly variable and depends on the solvent, concentration, and temperature due to its involvement in hydrogen bonding.[5][6][7][8] In a hydrogen-bond accepting solvent like DMSO-d₆, this peak is often sharp and appears significantly downfield. In contrast, in a solvent like CDCl₃, it may be broader and more upfield.[6]

-

Methylene Protons (-CH₂-CH₂-) (δ 2.5-3.0 ppm): These aliphatic protons are adjacent to the electron-withdrawing amide carbonyl group, which deshields them, causing them to appear further downfield than typical alkane protons. Due to the symmetry, the two methylene groups (C9 and C9') are chemically equivalent, and the protons on these carbons will appear as a singlet, as there are no adjacent, non-equivalent protons to couple with.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

Expected Chemical Shifts (δ):

-

Amide Carbonyl (C=O) (δ 170-175 ppm): The carbonyl carbon of an amide is highly deshielded and typically appears in this region.[9][10]

-

Pyridinyl Carbons (δ 120-150 ppm): The sp²-hybridized carbons of the pyridine ring will resonate in this range.[11][12][13] The carbons directly attached to the nitrogen (C2 and C6) are generally the most deshielded.

-

Methylene Carbons (-CH₂-) (δ 30-40 ppm): These sp³-hybridized carbons are deshielded by the adjacent carbonyl group and will appear in this aliphatic region.

A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment can be invaluable. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like the C=O and C3 of the pyridine ring) will be absent. This allows for the unambiguous identification of the methylene carbon signal.

Two-Dimensional NMR: Unambiguous Structural Confirmation

While 1D NMR provides a foundational dataset, 2D NMR techniques are essential for connecting the different parts of the molecule and providing irrefutable proof of structure.[14][15][16]

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[17] This is crucial for tracing the connectivity within the pyridine ring.

Caption: Expected ¹H-¹H COSY correlations in the pyridine ring.

-

Expected Correlations: We anticipate cross-peaks connecting H4 with H5, and H5 with H6. This allows for the sequential assignment of these protons around the ring. H2, being isolated, may not show strong correlations.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling).[17][18] This is the most reliable way to assign the protonated carbons in the ¹³C spectrum.

-

Expected Correlations: Each proton signal (H2, H4, H5, H6, and H9) will show a cross-peak to its corresponding carbon signal (C2, C4, C5, C6, and C9). This directly links the ¹H and ¹³C assignments.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful for elucidating the complete molecular structure. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[15][17][19][20] This allows us to connect the different fragments of the molecule.

Caption: Key expected long-range HMBC correlations.

-

Crucial Correlations for Structural Confirmation:

-

Pyridine to Amide Linkage: The amide proton (NH ) should show a correlation to the pyridine carbon it is attached to (C3 ) and the carbonyl carbon (C8 ). This definitively connects the pyridine ring to the butanediamide backbone.

-

Amide to Aliphatic Chain Linkage: The methylene protons (H9 ) will show correlations to the carbonyl carbon (C8 ) and the adjacent methylene carbon (C9' ). This confirms the butanediamide structure.

-